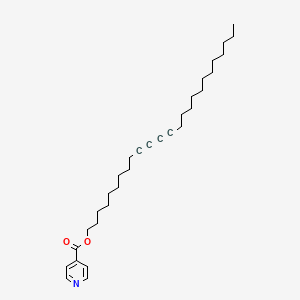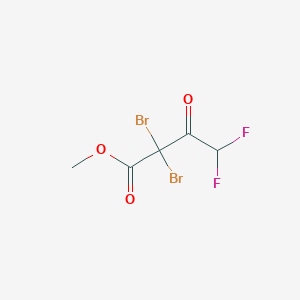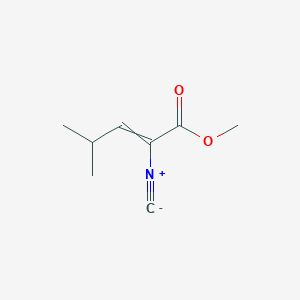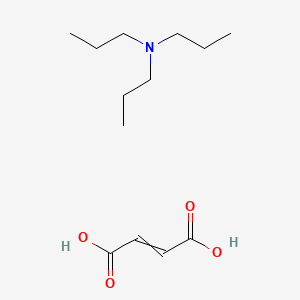
but-2-enedioic acid;N,N-dipropylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;N,N-dipropylpropan-1-amine is a chemical compound that combines the properties of an unsaturated dicarboxylic acid (but-2-enedioic acid) and a tertiary amine (N,N-dipropylpropan-1-amine)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-dipropylpropan-1-amine typically involves the reaction of but-2-enedioic acid with N,N-dipropylpropan-1-amine under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring that the compound is produced in a sustainable manner.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;N,N-dipropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;N,N-dipropylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;N,N-dipropylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the unsaturated dicarboxylic acid moiety can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tripropylamine: A tertiary amine with similar structural features but lacks the unsaturated dicarboxylic acid moiety.
But-2-enedioic acid: An unsaturated dicarboxylic acid without the amine group.
Uniqueness
But-2-enedioic acid;N,N-dipropylpropan-1-amine is unique due to the combination of an unsaturated dicarboxylic acid and a tertiary amine in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
92050-25-4 |
|---|---|
Molekularformel |
C13H25NO4 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
but-2-enedioic acid;N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C9H21N.C4H4O4/c1-4-7-10(8-5-2)9-6-3;5-3(6)1-2-4(7)8/h4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
CWGLKEGLUPWBNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



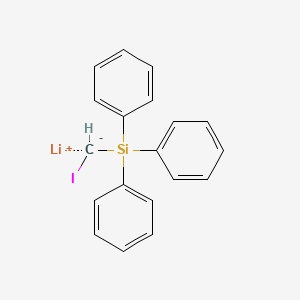
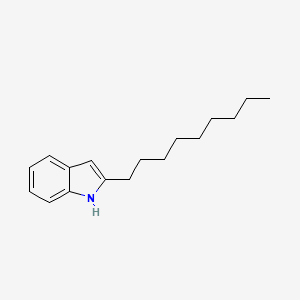
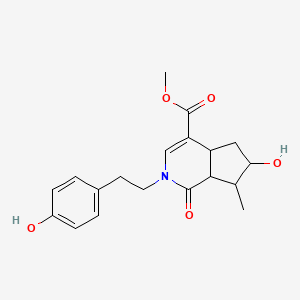

![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
